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molecular formula C14H18O4 B8279770 2-Methoxy-3-methyl-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

2-Methoxy-3-methyl-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

Cat. No. B8279770
M. Wt: 250.29 g/mol
InChI Key: WUXZDYUOJIDKRZ-UHFFFAOYSA-N
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Patent
US08546375B2

Procedure details

2-Methoxy-3-methyl-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde—for preparation see e.g. Journal of Medicinal Chemistry, 41, 4819-4832 (1998)—(2.10 g, 8.4 mmol) was dissolved in ethanol (40 mL) and then HCl (2M, 40 mL) was added. After 20 minutes the solution was concentrated under reduced pressure. The aqueous residue was extracted twice with EtOAc and the combined organic solutions were washed with brine. The solution was dried over Na2SO4 and the solvent was removed by evaporation. The product was washed with petroleum-ether. There was obtained 1.0 g (72%) of 52A as a solid. 1H NMR (500 MHz, CDCl3): δ 2.05 (s, 3H), 3.78 (s, 3H), 6.74 (d, 1H), 7.49 (d, 1H), 10.05 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1998
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([O:12]C2CCCCO2)[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].Cl>C(O)C>[OH:12][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[C:3]([O:2][CH3:1])[C:10]=1[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1C)OC1OCCCC1
Step Two
Name
1998
Quantity
2.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 20 minutes the solution was concentrated under reduced pressure
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
WASH
Type
WASH
Details
The product was washed with petroleum-ether

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=C(C=O)C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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